molecular formula C17H17N5OS B12152282 2-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide

2-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide

Cat. No.: B12152282
M. Wt: 339.4 g/mol
InChI Key: IKVLMKQWQFLWES-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide is a complex organic compound that features a tetrazole ring, a benzamide group, and a phenylsulfanyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 5-amino-1H-tetrazole with appropriate reagents to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the tetrazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide is unique due to the combination of its tetrazole ring, benzamide group, and phenylsulfanyl ethyl chain. This unique structure imparts specific chemical and physical properties that differentiate it from other tetrazole derivatives .

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

2-(5-methyltetrazol-1-yl)-N-(2-phenylsulfanylethyl)benzamide

InChI

InChI=1S/C17H17N5OS/c1-13-19-20-21-22(13)16-10-6-5-9-15(16)17(23)18-11-12-24-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,23)

InChI Key

IKVLMKQWQFLWES-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCSC3=CC=CC=C3

Origin of Product

United States

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